molecular formula C13H14FNO6 B12632686 Diethyl 2-(5-fluoro-2-nitrophenyl)malonate

Diethyl 2-(5-fluoro-2-nitrophenyl)malonate

Cat. No.: B12632686
M. Wt: 299.25 g/mol
InChI Key: JJESJQSSPORFPY-UHFFFAOYSA-N
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Description

Diethyl 2-(5-fluoro-2-nitrophenyl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethyl ester group attached to a malonic acid moiety, which is further substituted with a 5-fluoro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(5-fluoro-2-nitrophenyl)malonate typically involves the reaction of diethyl malonate with a suitable fluorinated nitrobenzene derivative. One common method is the nucleophilic substitution reaction where diethyl malonate reacts with 5-fluoro-2-nitrochlorobenzene in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(5-fluoro-2-nitrophenyl)malonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic hydrolysis.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Diethyl 2-(5-amino-2-nitrophenyl)malonate.

    Substitution: Diethyl 2-(5-substituted-2-nitrophenyl)malonate.

    Hydrolysis: 2-(5-fluoro-2-nitrophenyl)malonic acid.

Scientific Research Applications

Diethyl 2-(5-fluoro-2-nitrophenyl)malonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-(5-fluoro-2-nitrophenyl)malonate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis to release active carboxylic acids. The fluorine atom can enhance the compound’s stability and reactivity by influencing electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid without the fluorinated nitrophenyl group.

    Diethyl 2-(2-nitrophenyl)malonate: Similar structure but lacks the fluorine atom.

    Diethyl 2-(2-fluoro-4-nitrophenyl)malonate: Similar structure with a different substitution pattern on the phenyl ring.

Uniqueness

Diethyl 2-(5-fluoro-2-nitrophenyl)malonate is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C13H14FNO6

Molecular Weight

299.25 g/mol

IUPAC Name

diethyl 2-(5-fluoro-2-nitrophenyl)propanedioate

InChI

InChI=1S/C13H14FNO6/c1-3-20-12(16)11(13(17)21-4-2)9-7-8(14)5-6-10(9)15(18)19/h5-7,11H,3-4H2,1-2H3

InChI Key

JJESJQSSPORFPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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